molecular formula C7H4BrFN2O B12332212 3H-Indazol-3-one, 5-bromo-7-fluoro-1,2-dihydro-

3H-Indazol-3-one, 5-bromo-7-fluoro-1,2-dihydro-

Cat. No.: B12332212
M. Wt: 231.02 g/mol
InChI Key: PSIVKTVIFNNSGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3H-Indazol-3-one, 5-bromo-7-fluoro-1,2-dihydro- typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzaldehyde and hydrazine hydrate.

    Cyclization Reaction: The key step involves the cyclization of the intermediate hydrazone to form the indazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3H-Indazol-3-one, 5-bromo-7-fluoro-1,2-dihydro- undergoes various chemical reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H-Indazol-3-one, 5-bromo-7-fluoro-1,2-dihydro- involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C7H4BrFN2O

Molecular Weight

231.02 g/mol

IUPAC Name

5-bromo-7-fluoro-2,7-dihydroindazol-3-one

InChI

InChI=1S/C7H4BrFN2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2,5H,(H,11,12)

InChI Key

PSIVKTVIFNNSGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=NNC2=O)C1F)Br

Origin of Product

United States

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